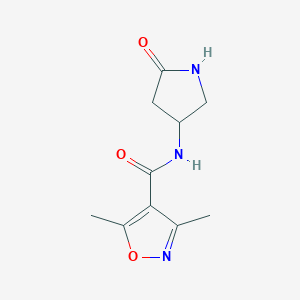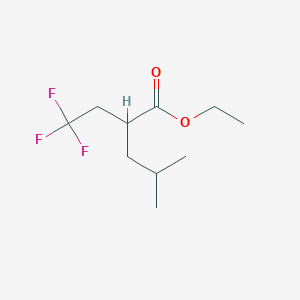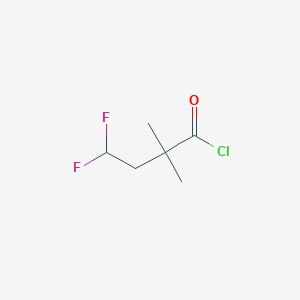![molecular formula C16H18N2O2 B6432492 5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2327127-42-2](/img/structure/B6432492.png)
5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (BCOP) is a synthetic compound that has been used for a variety of scientific research applications. It is a cyclic organic compound containing a bicyclic pyrrolo ring system, which is an uncommon structure in organic chemistry. BCOP has been used in a variety of studies, including those related to drug discovery, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. In drug discovery, this compound has been used to study the structure-activity relationships of drug molecules. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, this compound has been used to study drug-receptor interactions and drug metabolism.
Mecanismo De Acción
The mechanism of action of 5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins and other inflammatory mediators, and its inhibition leads to reduced inflammation. In addition, this compound is believed to act as a ligand for certain receptors, such as the G-protein coupled receptor (GPCR).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has anti-inflammatory and analgesic effects. In addition, this compound has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, this compound has been shown to reduce the production of reactive oxygen species and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, this compound has a relatively low toxicity and is well tolerated by cells. However, one limitation of this compound is that it is not as potent as other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs).
Direcciones Futuras
There are several potential future directions for 5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione research. One potential direction is to further explore the mechanism of action of this compound and its effects on various biochemical and physiological pathways. Additionally, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and analgesic drug. Finally, further studies could be conducted to explore the potential of this compound as a drug candidate for various diseases.
Métodos De Síntesis
5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be synthesized through a variety of methods. The most common method is to use a condensation reaction between benzaldehyde and cyclopropyl-octahydropyrrole (CHOP). This reaction is catalyzed by a base, such as sodium hydroxide, and yields the desired product in high yields. Alternatively, this compound can be synthesized through a Wittig reaction between benzaldehyde and a Wittig reagent, such as triphenyl phosphonium bromide. This reaction yields the desired product in high yields and is often used for research purposes.
Propiedades
IUPAC Name |
2-benzyl-5-cyclopropyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-13-9-17(8-11-4-2-1-3-5-11)10-14(13)16(20)18(15)12-6-7-12/h1-5,12-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPUBHLLVCPODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3CN(CC3C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)
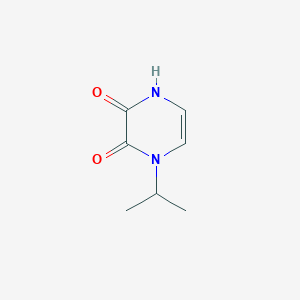
![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)
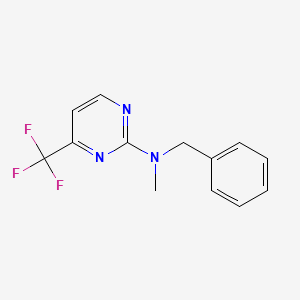
![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)
